methanethione](/img/structure/B11600824.png)
[1-(2-chlorobenzyl)-1H-indol-3-yl](4-methylpiperazin-1-yl)methanethione
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Overview
Description
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole typically involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Indole derivatives, including the compound , have been associated with numerous pharmacological effects such as anti-inflammatory, anticancer, and neuroprotective activities. The presence of the piperazine group enhances its interaction with biological targets, making it a candidate for drug development.
Case Studies
A notable study highlighted the compound's potential as a modulator of norepinephrine and serotonin activity. This modulation is crucial for treating various conditions such as anxiety and depression, where serotonin reuptake inhibition is a common therapeutic strategy .
Biological Research
Mechanism of Action
Research indicates that the compound may act on multiple pathways involved in neurotransmission and cell signaling. The indole structure is known to interact with serotonin receptors, while the piperazine moiety can influence receptor binding affinities.
Experimental Findings
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast and lung cancer cells .
Therapeutic Applications
Potential Uses in Treatment
Given its pharmacological profile, 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione could be explored for therapeutic applications in treating:
- Depression and Anxiety Disorders: By modulating neurotransmitter levels.
- Cancer Therapy: As part of combination therapies targeting specific cancer types.
- Pain Management: Due to its potential anti-inflammatory properties.
Data Table: Summary of Applications
Application Area | Description | Potential Benefits |
---|---|---|
Medicinal Chemistry | Modulation of neurotransmitter systems | Treatment for mood disorders |
Biological Research | Cytotoxic effects on cancer cell lines | Cancer treatment strategies |
Therapeutic Uses | Possible applications in pain management and anti-inflammatory treatments | Improved patient outcomes |
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals
Biological Activity
The compound 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione is a synthetic organic molecule characterized by its unique structural features, including an indole core and a piperazine moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C18H22ClN2S, with a molecular weight of approximately 348.99 g/mol. Its structure can be represented as follows:
Pharmacological Properties
Indole derivatives, including this compound, are known for various biological activities. Some notable properties include:
- Anticancer Activity : Indole derivatives have shown potential in inhibiting cancer cell proliferation. Studies indicate that the presence of the indole ring can enhance interactions with cellular receptors involved in cancer pathways.
- Antimicrobial Effects : Research has demonstrated that compounds with indole structures exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
- Neuroactive Properties : The piperazine component may contribute to neuroactivity, influencing neurotransmitter systems and potentially offering therapeutic effects in neurological disorders .
The biological activity of 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione is thought to arise from its ability to interact with multiple biological targets:
- Receptor Binding : The indole moiety can bind to various receptors, including serotonin receptors, which play a crucial role in mood regulation and neuropharmacology.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole compounds, providing insights into the potential effects of 1-(2-chlorobenzyl)-1H-indol-3-ylmethanethione:
Properties
Molecular Formula |
C21H22ClN3S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22ClN3S/c1-23-10-12-24(13-11-23)21(26)18-15-25(20-9-5-3-7-17(18)20)14-16-6-2-4-8-19(16)22/h2-9,15H,10-14H2,1H3 |
InChI Key |
XVAYDPIZANDVOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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